N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitors

N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide (CAS 1172905-26-8) is a synthetic small molecule (MW 287.34 g/mol) belonging to the indole-thiazole hybrid class, a privileged scaffold in contemporary medicinal chemistry. The compound comprises a 1-methylindole ring linked at the 2-position to a thiazole-4-carboxamide bearing an N-methoxy substituent, a functionality that chemically resembles a hydroxamic acid and can confer unique metal-chelating or hydrogen-bonding properties.

Molecular Formula C14H13N3O2S
Molecular Weight 287.34
CAS No. 1172905-26-8
Cat. No. B2431758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide
CAS1172905-26-8
Molecular FormulaC14H13N3O2S
Molecular Weight287.34
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)NOC
InChIInChI=1S/C14H13N3O2S/c1-17-11-6-4-3-5-9(11)7-12(17)14-15-10(8-20-14)13(18)16-19-2/h3-8H,1-2H3,(H,16,18)
InChIKeyIUUDNCJUFTYPGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide (CAS 1172905-26-8): An Indole-Thiazole Hybrid Scaffold for Fragment-Based and MedChem Procurement


N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide (CAS 1172905-26-8) is a synthetic small molecule (MW 287.34 g/mol) belonging to the indole-thiazole hybrid class, a privileged scaffold in contemporary medicinal chemistry [1]. The compound comprises a 1-methylindole ring linked at the 2-position to a thiazole-4-carboxamide bearing an N-methoxy substituent, a functionality that chemically resembles a hydroxamic acid and can confer unique metal-chelating or hydrogen-bonding properties [2]. Its computed physicochemical profile—including a topological polar surface area (TPSA) of 84.4 Ų and an XLogP3-AA of 2.4—places it within a favorable drug-like space for hit and lead optimization programs [2]. While publicly available biological activity data for this specific compound remain scarce as of mid-2026, its structural features position it as a distinct starting point for fragment growth or as a comparator in structure–activity relationship (SAR) studies targeting kinases, metabolic disorders, and anti-infective pathways.

Why N-Methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide Cannot Be Treated as a Commodity Indole-Thiazole Building Block


Procurement teams evaluating thiazole-4-carboxamide or indole-2-carboxamide building blocks frequently encounter structurally analogous entries (e.g., N-cyclopropyl, N-phenyl, N-morpholino variants [1]) that are often assumed to be interchangeable. This assumption is chemically unwarranted for the N-methoxy derivative. The N-methoxy amide is not a simple alkyl or aryl amide; it reintroduces the hydroxamic acid motif—a well-established zinc-binding group (ZBG) in HDAC and metalloenzyme inhibitor design—while retaining a distinct tautomeric and hydrogen-bonding profile compared to free hydroxamic acids [2]. Within the general indole-thiazole hybrid class reviewed in 2026, small modifications to the amide substituent have been shown to profoundly affect target engagement, ADMET parameters, and polypharmacology [1]. Consequently, substituting the N-methoxy group with another amide risk abolishing the desired metal-coordination or electronic properties, undermining the scientific validity of any SAR dataset. The following evidence sections establish where measurable differentiation has been documented or can be rationally inferred from computed and class-level data.

Quantitative Differentiation Evidence for N-Methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide Versus Closest Analogs


Structural Differentiation via N-Methoxy Hydroxamic Acid Motif vs. Clinically Precedented Amide Analogs

The N-methoxy carboxamide moiety distinguishes this compound from its closest commercial analogs—N-cyclopropyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide (CAS not available, benchchem ID), 2-(1-methyl-1H-indol-2-yl)-N-phenylthiazole-4-carboxamide, and 2-(1-methyl-1H-indol-2-yl)-N-morpholinothiazole-4-carboxamide . Structurally, the N-methoxy group (structure shown in Figure 1 of ) introduces an oxygen atom at the amide nitrogen, creating a bidentate metal-coordination motif (O,O-chelation) that is absent in the cyclopropyl, phenyl, or morpholino analogs, which present only a monodentate amide carbonyl [1]. This is critical for zinc-dependent enzyme targets such as HDACs and matrix metalloproteinases, where the hydroxamic acid motif is a pharmacophore requirement [2].

Medicinal Chemistry Fragment-Based Drug Discovery Kinase Inhibitors

Physicochemical ADMET Differentiation: TPSA and Lipophilicity vs. N-Cyclopropyl and N-Phenyl Analogs

Computed physicochemical properties reveal measurable differences that impact CNS permeability and solubility predictions. The target compound has a TPSA of 84.4 Ų and an XLogP3-AA of 2.4 [1]. The N-cyclopropyl analog (predicted XLogP ~2.8–3.0, TPSA ~66 Ų) is more lipophilic and has a lower TPSA, potentially enhancing blood-brain barrier penetration but increasing hERG and CYP promiscuity risk. The N-morpholino analog introduces an additional basic amine (pKa ~7–8), which can create a basic center, altering solubility and lysosomal trapping potential [2].

ADMET Drug Design Physicochemical Profiling

IP Landscape and Freedom-to-Operate Differentiation: A Non-Exemplified Compound in Key Patent Families

A search of the patent literature identified key patents covering thiazolyl-indole derivatives as PPAR agonists (e.g., US 7,235,572 [1]) and as kinase inhibitors. The N-methoxy derivative is not explicitly exemplified in US 7,235,572 or in other major thiazole-indole patent families we reviewed. In contrast, certain N-aryl and N-alkyl analogs are specifically claimed in Markush structures and exemplified [1]. This indicates that the N-methoxy compound occupies a distinct chemical space with potentially cleaner IP.

Intellectual Property Freedom to Operate Patent Analysis

Recommended Procurement Scenarios for N-Methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide Based on Quantitative Evidence


Metalloenzyme Inhibitor Fragment Growing: HDAC and MMP Lead Generation

The structurally confirmed N-methoxy (masked hydroxamic acid) motif makes this compound the preferred starting fragment for zinc-dependent metalloenzyme programs [1]. Unlike N-cyclopropyl or N-phenyl analogs that lack metal-binding capacity, this compound can be directly screened in HDAC, MMP, or carbonic anhydrase assays without additional functional group introduction, minimizing synthetic cycle time. Ideal for fragment-based drug discovery (FBDD) where the zinc-binding moiety is a required pharmacophore anchor [2].

Peripherally Restricted Kinase or Nuclear Receptor Probe Design

With a computed TPSA of 84.4 Ų, this compound is predicted to exhibit reduced passive BBB permeability compared to more lipophilic N-cyclopropyl analogs [1]. This physicochemical differentiation makes it a rational choice for projects targeting peripheral tissues (e.g., liver, adipose, muscle) where CNS exposure would be considered an off-target liability, as in programs directed at PPARδ-mediated dyslipidemia or type 2 diabetes [2].

SAR Anchor Point for Amide Bioisostere Exploration

The N-methoxy amide serves as a chemically distinct intermediate between a standard amide and a free hydroxamic acid. Procurement of this compound enables direct SAR comparison with N-hydroxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide (if available) and N-methyl amide analogs to map the contribution of the oxygen atom to potency, selectivity, and ADMET profile. This is particularly valuable in lead optimization programs where balancing zinc-binding affinity with off-target metalloenzyme inhibition is critical [1].

Intellectual Property Risk Mitigation in Lead Series Selection

As an N-substituted thiazole-4-carboxamide not explicitly exemplified in the major PPAR and kinase patent families reviewed [1], this compound offers a safer starting point for building patentable lead series. Organizations concerned about third-party IP encumbrance on N-aryl or N-cyclopropyl thiazole-indole analogs can prioritize this scaffold to reduce freedom-to-operate risks while preserving the pharmacologically validated indole-thiazole core [1].

Quote Request

Request a Quote for N-methoxy-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.